2-(5-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(5-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanol: is an organic compound that belongs to the class of pyrazoles. This compound features a pyrazole ring substituted with a 3-methoxyphenyl group and an ethanol moiety. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanol can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with an appropriate diketone or β-keto ester to form the pyrazole ring.
Substitution with 3-Methoxyphenyl Group: The pyrazole ring is then subjected to electrophilic aromatic substitution with 3-methoxyphenyl halide in the presence of a base such as potassium carbonate.
Introduction of the Ethanol Moiety: The final step involves the nucleophilic substitution of the pyrazole derivative with ethylene oxide or ethylene glycol under basic conditions to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, halogens, and Friedel-Crafts catalysts.
Major Products Formed
Oxidation: 2-(5-(3-Methoxyphenyl)-1H-pyrazol-1-yl)acetaldehyde, 2-(5-(3-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanolamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with a 4-methoxyphenyl group instead of a 3-methoxyphenyl group.
2-(5-(3-Hydroxyphenyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with a hydroxy group instead of a methoxy group.
2-(5-(3-Methoxyphenyl)-1H-pyrazol-1-yl)propanol: Similar structure but with a propanol moiety instead of an ethanol moiety.
Uniqueness
2-(5-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 3-methoxyphenyl group and the ethanol moiety provides a unique combination of properties that can be exploited in various scientific and industrial applications.
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-[5-(3-methoxyphenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H14N2O2/c1-16-11-4-2-3-10(9-11)12-5-6-13-14(12)7-8-15/h2-6,9,15H,7-8H2,1H3 |
InChI Key |
QTDYUWGDTVZXNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NN2CCO |
Origin of Product |
United States |
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